molecular formula C23H24ClN5O2 B2388701 8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 843626-88-0

8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2388701
CAS No.: 843626-88-0
M. Wt: 437.93
InChI Key: DDKWDZYKZQISSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[Benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of benzyl and chlorobenzyl groups attached to a purine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of benzyl and chlorobenzyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include benzyl chloride, 4-chlorobenzyl chloride, and methylamine. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-{[Benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-{[Benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group, in particular, may enhance its activity and selectivity in certain applications compared to similar compounds .

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-26(13-16-7-5-4-6-8-16)15-19-25-21-20(22(30)28(3)23(31)27(21)2)29(19)14-17-9-11-18(24)12-10-17/h4-12H,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKWDZYKZQISSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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